N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-4-propoxybenzamide

Catalog No.
S11799529
CAS No.
M.F
C23H30N2O3
M. Wt
382.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-4-p...

Product Name

N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-4-propoxybenzamide

IUPAC Name

N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-4-propoxybenzamide

Molecular Formula

C23H30N2O3

Molecular Weight

382.5 g/mol

InChI

InChI=1S/C23H30N2O3/c1-3-16-28-21-12-8-19(9-13-21)23(26)24-17-22(25-14-4-5-15-25)18-6-10-20(27-2)11-7-18/h6-13,22H,3-5,14-17H2,1-2H3,(H,24,26)

InChI Key

CZZYIAPGJUVGOL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCCC3

N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-4-propoxybenzamide is a synthetic compound that belongs to the class of nitazene analogues, which are potent synthetic opioids. This compound is characterized by its complex molecular structure, which includes a propoxy group and a methoxyphenyl group attached to a pyrrolidine ring. Its chemical formula is C23H28N4O3C_{23}H_{28}N_{4}O_{3}, with a molecular weight of approximately 408.49 g/mol. The compound has garnered attention due to its structural similarities to other opioids, raising concerns about its potential for abuse and its effects on human health.

The chemical behavior of N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-4-propoxybenzamide can be studied through various reactions typical of amides and substituted aromatic compounds. Key reactions include:

  • Hydrolysis: The amide bond can undergo hydrolysis in the presence of acids or bases, leading to the formation of the corresponding carboxylic acid and amine.
  • Reduction: The nitro groups present in similar compounds can be reduced to amines, which may alter the pharmacological properties.
  • Substitution Reactions: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Aromatic Substitution: The introduction of the methoxy and propoxy groups onto the aromatic rings typically involves electrophilic aromatic substitution techniques.
  • Amide Bond Formation: The final step would involve coupling the pyrrolidine derivative with an appropriate acid chloride or anhydride to form the amide bond.

N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-4-propoxybenzamide has potential applications primarily in research settings related to pharmacology and drug development. Its structural characteristics suggest it could be investigated as a candidate for pain management therapies or as a model compound for studying opioid receptor interactions.

N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-4-propoxybenzamide shares structural similarities with several other synthetic opioids. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
N-Pyrrolidino ProtonitazeneC23H28N4O3C_{23}H_{28}N_{4}O_{3}Synthetic opioid; potent analgesic properties
N-Pyrrolidino MetonitazeneC21H24N4O3C_{21}H_{24}N_{4}O_{3}Another nitazene analogue; similar pharmacological profile
EtonitazeneC22H26N4O3C_{22}H_{26}N_{4}O_{3}Known for high potency; used as an analgesic
BenzoylfentanylC22H26N2OC_{22}H_{26}N_{2}OPotent opioid; used in pain management

Uniqueness

The uniqueness of N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-4-propoxybenzamide lies in its specific combination of substituents on the aromatic rings and the presence of the pyrrolidine moiety. These structural features may influence its binding affinity at opioid receptors differently compared to other similar compounds, potentially leading to distinct pharmacological effects.

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

382.22564282 g/mol

Monoisotopic Mass

382.22564282 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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